

An In-depth Technical Guide to **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl 3-(hydroxymethyl)benzylcarbamate</i>
Cat. No.:	B153219

[Get Quote](#)

Abstract

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Featuring a benzyl alcohol moiety and a carbamate-protected amine, this molecule serves as a versatile building block in multi-step organic synthesis. Its distinct structural attributes—a nucleophilic hydroxyl group and a stable, yet readily cleavable, Boc-protected amine—allow for precise, sequential chemical modifications. This guide provides a comprehensive overview of its core physicochemical properties, a validated synthesis protocol, and its strategic applications in medicinal chemistry and drug development, offering researchers a practical framework for its effective utilization.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. **tert-Butyl 3-(hydroxymethyl)benzylcarbamate** is a stable, crystalline solid under standard conditions, a characteristic that facilitates its handling, storage, and accurate measurement. Its molecular structure confers solubility in a range of common organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate, making it adaptable to diverse reaction conditions.

The key feature of this molecule is the tert-butyloxycarbonyl (Boc) protecting group. This group imparts thermal and chemical stability to the benzylamine nitrogen, rendering it inert to a wide variety of non-acidic reagents. This allows chemists to selectively perform reactions at the

hydroxymethyl position without interference from the amine. The Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), unmasking the primary amine for subsequent functionalization.

A summary of its key quantitative data is presented below for quick reference.

Table 1: Physicochemical Data of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₉ NO ₃	
Molecular Weight	237.29 g/mol	
CAS Number	226070-69-5	
Appearance	White to off-white solid	Generic MSDS
Melting Point	98 °C	
Boiling Point	397.2 ± 30.0 °C (Predicted)	
Solubility	Soluble in methanol, DCM, ethyl acetate	General Chemical Knowledge

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of **tert-butyl 3-(hydroxymethyl)benzylcarbamate** involves the selective N-protection of 3-(aminomethyl)benzyl alcohol. The causality behind this experimental design is straightforward: to leverage the high reactivity of the amine towards an electrophilic Boc-donating reagent while the less nucleophilic alcohol remains largely unreactive under the chosen conditions.

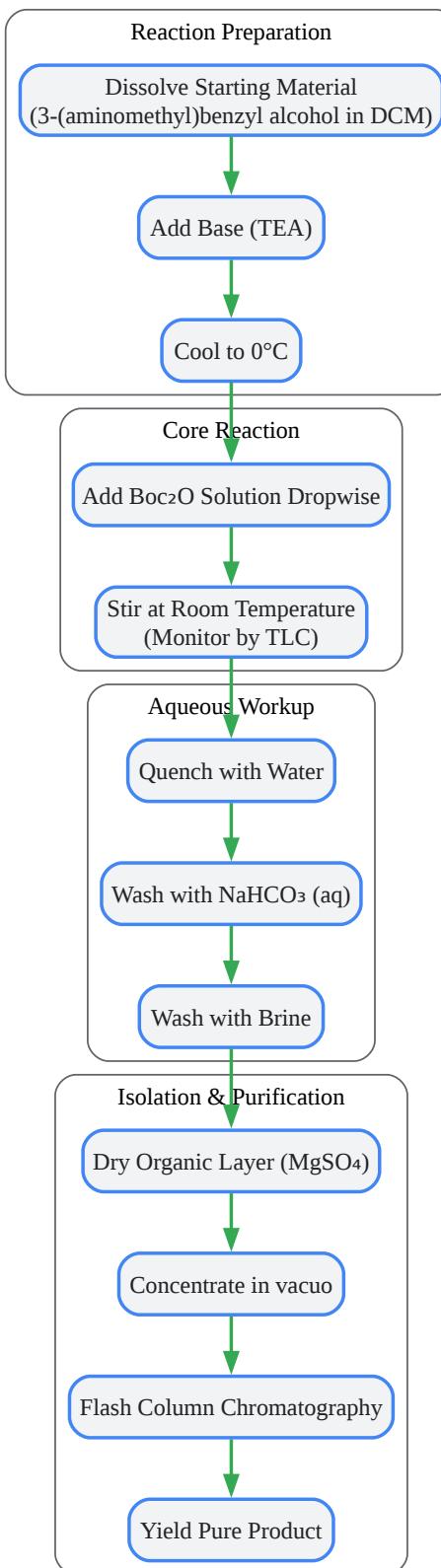
Experimental Protocol: Boc-Protection of 3-(aminomethyl)benzyl alcohol

Objective: To synthesize **tert-butyl 3-(hydroxymethyl)benzylcarbamate** with high purity and yield.

Materials:

- 3-(aminomethyl)benzyl alcohol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
- Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base is critical as it neutralizes the acidic byproduct generated during the reaction, driving the equilibrium towards the product.
- Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any

remaining acidic impurities) and brine (to reduce the water content in the organic phase).

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- Final Product: Combine the pure fractions and remove the solvent in vacuo to yield **tert-butyl 3-(hydroxymethyl)benzylcarbamate** as a white solid. Confirm identity and purity using ¹H NMR and LC-MS analysis.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

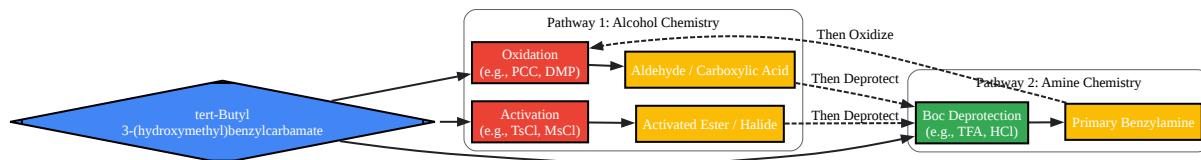
[Click to download full resolution via product page](#)

*Caption: Workflow for the synthesis of **tert-butyl 3-(hydroxymethyl)benzylcarbamate**.*

Applications in Drug Discovery and Organic Synthesis

The strategic value of **tert-butyl 3-(hydroxymethyl)benzylcarbamate** lies in its bifunctional nature, which positions it as a key intermediate or linker molecule in the synthesis of complex molecular architectures. The carbamate functional group is a well-established structural motif in a wide range of therapeutic agents, valued for its proteolytic stability and ability to modulate pharmacokinetic properties.

3.1[5]. Role as a Bifunctional Linker


This compound provides a rigid benzylic scaffold with two orthogonal reactive sites.

- The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or transformed into a halide.
- The Boc-Protected Amine (-NHBoc): This group is stable during manipulations of the hydroxyl function. Upon successful modification of the alcohol site, the Boc group can be cleanly removed with acid to reveal a primary amine, which can then undergo a vast range of reactions, including acylation, alkylation, reductive amination, or urea formation.

This sequential reactivity is invaluable in fragment-based drug discovery and in the synthesis of molecules requiring a precisely positioned aromatic ring and amino group.

Logical Relationship as a Building Block

The diagram below conceptualizes the role of the title compound as a central hub for accessing diverse chemical functionalities.

[Click to download full resolution via product page](#)

*Caption: Synthetic pathways enabled by **tert-butyl 3-(hydroxymethyl)benzylcarbamate**.*

Safety, Handling, and Storage

As with all laboratory chemicals, **tert-butyl 3-(hydroxymethyl)benzylcarbamate** should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While not acutely toxic, inhalation, ingestion, or skin contact should be avoided.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure maximum stability.

Conclusion

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a high-value synthetic intermediate whose molecular weight of 237.29 g/mol is just the beginning of its story. Its true utility is realized through its clever bifunctional design, which provides chemists with a robust and versatile platform for constructing complex molecules. The orthogonal reactivity of its hydroxyl and protected-amine functionalities enables logical and efficient synthetic strategies, cementing its role as a critical tool for professionals in drug discovery and advanced organic synthesis.

References

- PubChem[1]. **tert-Butyl [4-(hydroxymethyl)benzyl]carbamate**.

- Janković, B., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tert-Butyl 3-(hydroxymethyl)benzylcarbamate | 226070-69-5 [sigmaaldrich.com]
- 2. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)benzylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153219#tert-butyl-3-hydroxymethyl-benzylcarbamate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com